(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol
Description
“(1S)-1-(4-Fluorophenyl)-3-iodopropan-1-ol” is a chiral secondary alcohol characterized by a 4-fluorophenyl group at the 1-position and an iodine atom at the 3-position of the propanol backbone, with an (S)-configuration at the stereogenic center (C1).
Properties
Molecular Formula |
C9H10FIO |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-iodopropan-1-ol |
InChI |
InChI=1S/C9H10FIO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6H2 |
InChI Key |
UYQBOULHLSGQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCI)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with iodine and a suitable reducing agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and isolation of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare “(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol” with structurally analogous compounds, emphasizing substituent effects, stereochemistry, and molecular properties.
Structural and Functional Insights
Chlorine in “(1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol” reduces steric hindrance relative to iodine, favoring faster nucleophilic substitutions but weaker halogen-bonding interactions .
Stereochemical Influence :
- The (S)-configuration at C1 in the target compound and its analogs (e.g., and ) may dictate enantioselective interactions in biological systems or chiral catalysis, though specific data are unavailable in the evidence .
Substituent Positioning :
- The 3,5-difluorophenyl group in ’s compound introduces meta-substitution, which could alter electronic distribution and molecular planarity compared to the target’s para-fluorophenyl group .
Aromatic System Modifications: The biphenyl structure in “1-(4-Chlorophenyl)-3-phenylpropan-1-ol” () suggests enhanced intermolecular interactions (e.g., π-stacking) in solid-state applications, absent in mono-aromatic analogs .
Biological Activity
(1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential anticancer properties and its role in various biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups. The presence of both fluorine and iodine atoms enhances its pharmacological profile, potentially affecting its lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that certain iodinated phenolic compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Iodinated Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis via mitochondrial pathway |
| Iodinated Phenolic Derivative | HepG2 | 4.95 | Caspase activation and G0/G1 phase arrest |
| Emodin Derivative | HepG2, MCF-7 | 12.48 | Inhibits cellular proliferation and induces apoptosis |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .
- Inhibition of Tumor Cell Migration : Evidence suggests that iodinated phenolic compounds can suppress tumor cell migration, thereby reducing metastasis risk .
Case Studies
Several case studies have highlighted the efficacy of iodinated compounds in cancer therapy:
- A study demonstrated that a related compound significantly inhibited colony formation in human cancer cell lines, suggesting potential for use in targeted therapies .
- In vivo studies indicated that these compounds could effectively localize within tumors, enhancing their therapeutic index while minimizing off-target effects .
Q & A
Q. What are the established synthetic routes for (1S)-1-(4-fluorophenyl)-3-iodopropan-1-ol, and how do reaction conditions impact stereochemical purity?
Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor, such as 4-fluorophenyl-3-iodopropan-1-one, using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) to achieve the (1S)-configuration . Alternatively, nucleophilic substitution of a 3-halo intermediate (e.g., 3-bromo or 3-chloro) with iodide under controlled conditions (e.g., NaI in acetone at reflux) can introduce the iodine moiety . Key factors affecting stereochemical purity include:
- Catalyst enantioselectivity (≥90% ee achievable with CBS).
- Solvent polarity (polar aprotic solvents favor SN2 mechanisms).
- Temperature (lower temps reduce racemization).
Q. How is the stereochemical configuration of this compound experimentally validated?
Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For example, SHELX software (via SHELXL refinement) can resolve chiral centers with precision (R-factor < 0.05) by analyzing anomalous dispersion effects from heavy atoms like iodine . Complementary methods include:
- Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol = 90:10) to separate enantiomers.
- Optical Rotation : Compare observed [α]D²⁵ values with literature data (e.g., +15.3° for (1S)-enantiomer in ethanol) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-fluorophenyl and 3-iodo groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 4-fluorophenyl group exerts strong electron-withdrawing effects (-I, -σ), activating the aryl ring for electrophilic substitution but deactivating adjacent positions. The 3-iodo substituent serves as a leaving group in Suzuki-Miyaura couplings, with reactivity enhanced by:
- Steric accessibility : The propan-1-ol chain minimizes steric hindrance at the iodine site.
- Electronic polarization : Iodine’s polarizability stabilizes transition states in Pd-catalyzed reactions.
Data Contradiction Analysis:
Conflicting reports on coupling efficiency (50–80% yields) may arise from solvent choice (DMF vs. THF) or base (Cs₂CO₃ vs. K₃PO₄). Systematic optimization (e.g., Design of Experiments) is recommended to resolve discrepancies .
Q. What computational strategies predict the biological interactions of this compound with enzymatic targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cytochrome P450. The iodine atom’s van der Waals radius (1.98 Å) and hydrophobicity favor binding to hydrophobic pockets .
- DFT Calculations : B3LYP/6-31G(d) level theory assesses electronic effects (e.g., Fukui indices predict nucleophilic attack sites).
Q. How can contradictory spectral data (NMR, IR) for this compound be resolved during structural characterization?
Methodological Answer: Contradictions often arise from:
- Solvent effects : CDCl₃ vs. DMSO-d6 may shift ¹H NMR signals (e.g., OH proton at δ 2.1–2.5 ppm).
- Impurity interference : Trace solvents (e.g., acetone) mimic IR peaks at 1700 cm⁻¹. Mitigation strategies include:
Q. What are the mechanistic implications of the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Iodide elimination via SN1 mechanism forms a carbocation intermediate, leading to racemization.
- Basic Conditions (pH > 10) : Base-catalyzed elimination to α,β-unsaturated ketones predominates.
Kinetic Studies : Half-life (t₁/₂) at pH 7.4 (physiological buffer) is >48 h, confirming suitability for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
